molecular formula C18H27ClN2O B12939151 (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride

Cat. No.: B12939151
M. Wt: 322.9 g/mol
InChI Key: VFCRYLRZWWVJGC-LMOVPXPDSA-M
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Description

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride ( 1788863-71-7, Molecular Formula: C₁₈H₂₇ClN₂O, Molecular Weight: 322.87) is a chiral imidazolium salt of high research interest, primarily serving as a key precursor in the development of N-heterocyclic carbene (NHC) ligands and organocatalysts . The compound features a stereogenic center with (S) configuration, an imidazol-3-ium core, and a mesityl (2,4,6-trimethylphenyl) group that provides significant steric bulk to modulate the reactivity and stability of the resulting NHCs in transition metal catalysis and organocatalytic transformations . Researchers value this material for synthesizing novel catalysts for cross-coupling reactions, polymerization processes, and asymmetric synthesis. The 1-hydroxy-4-methylpentan-2-yl side chain contributes to potential solubility modulation in various solvent systems. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate precautions in a controlled environment; refer to the Safety Data Sheet for comprehensive handling and hazard information . Store under an inert atmosphere, in a dark place, at room temperature to maintain prolonged stability .

Properties

Molecular Formula

C18H27ClN2O

Molecular Weight

322.9 g/mol

IUPAC Name

(2S)-4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentan-1-ol;chloride

InChI

InChI=1S/C18H27N2O.ClH/c1-13(2)8-17(11-21)19-6-7-20(12-19)18-15(4)9-14(3)10-16(18)5;/h6-7,9-10,12-13,17,21H,8,11H2,1-5H3;1H/q+1;/p-1/t17-;/m0./s1

InChI Key

VFCRYLRZWWVJGC-LMOVPXPDSA-M

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)[C@@H](CC(C)C)CO)C.[Cl-]

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)CO)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an amido-nitrile precursor.

    Introduction of the Mesityl Group: The mesityl group is introduced via a substitution reaction, where a mesityl halide reacts with the imidazole ring under basic conditions.

    Attachment of the Hydroxy-Methylpentyl Side Chain: The hydroxy-methylpentyl side chain is attached through an alkylation reaction, where the imidazole ring reacts with a suitable alkyl halide in the presence of a base.

    Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazolium compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the imidazolium ring, potentially converting it to an imidazoline derivative.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Introduction of various functional groups onto the mesityl ring.

Mechanism of Action

The mechanism of action of (S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. In biological systems, it may interact with enzymes, altering their activity and influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally related imidazolium salts, focusing on substituents, counterions, molecular weight, and functional properties.

Table 1: Comparative Analysis of Imidazolium Salts

Compound Name Substituents Counterion Molecular Formula Molar Mass (g/mol) Key Features Storage Conditions Reference
(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride 1: (S)-1-hydroxy-4-methylpentan-2-yl; 3: mesityl Cl⁻ C₁₈H₂₆ClN₂O 337.86 Unsaturated imidazolium ring; chiral hydroxy group Room temperature, sealed, dry
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium chloride 1: mesityl; 3: (S)-1-carboxy-3-methylbutyl Cl⁻ C₁₈H₂₅ClN₂O₂ 336.86 Carboxy group instead of hydroxy; similar steric profile Room temperature, inert atmosphere
(S)-3-(1-Hydroxy-4-methylpentan-2-yl)-1-mesityl-4,5-dihydro-1H-imidazol-3-ium hexafluorophosphate(V) 1: mesityl; 3: (S)-1-hydroxy-4-methylpentan-2-yl PF₆⁻ C₁₈H₂₉F₆N₂OP 434.4 4,5-dihydro saturated ring; PF₆⁻ counterion Not specified
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride 1: benzyl; 3: methyl Cl⁻ C₁₁H₁₃ClN₂ 208.69 Simpler substituents; no chiral center Not specified

Key Observations:

Counterion Impact: Chloride salts (e.g., target compound) are typically hygroscopic and polar, favoring aqueous solubility. Hexafluorophosphate (PF₆⁻) derivatives () exhibit higher lipophilicity, making them suitable for non-polar solvents in ionic liquid applications .

Functional Groups :

  • Replacing the hydroxy group with a carboxy group () introduces acidity, enabling pH-dependent reactivity (e.g., proton transfer or salt formation) .

Steric and Electronic Effects :

  • Bulky mesityl groups (target compound, –9) provide steric shielding, which can enhance catalytic selectivity in asymmetric synthesis. Simpler substituents (e.g., benzyl in ) reduce steric hindrance but may lower thermal stability .

Synthetic Considerations :

  • Chlorination with SOCl₂ () is a common method for introducing chloroalkyl groups. The target compound’s hydroxyalkyl chain may derive from alcohol protection/deprotection strategies.

Crystallography and Validation :

  • Structural data for similar compounds are likely archived in the CSD (), with refinement tools like SHELXL ensuring accuracy ().

Biological Activity

(S)-1-(1-Hydroxy-4-methylpentan-2-yl)-3-mesityl-1H-imidazol-3-ium chloride, with CAS number 1788863-71-7, is a novel compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₇ClN₂O. The structure includes an imidazolium cation, which is often associated with various biological activities due to its ability to interact with biological membranes and proteins.

Antimicrobial Properties

Recent studies have indicated that imidazolium salts exhibit significant antimicrobial activity. The compound's structure allows it to disrupt microbial cell membranes, leading to cell lysis. For instance, a study demonstrated that similar imidazolium derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Activity

Research has shown that compounds with imidazolium moieties can induce apoptosis in cancer cells. A notable study reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Imidazolium compounds have also been explored for their neuroprotective properties. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The cationic nature of imidazolium salts allows them to interact with negatively charged microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : The activation of caspases and mitochondrial pathways plays a crucial role in the anticancer properties of this compound.
  • Antioxidant Activity : By enhancing the activity of endogenous antioxidant enzymes, the compound may reduce oxidative stress in neuronal cells.

Case Studies

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Showed cytotoxic effects on MCF-7 (breast cancer) and HT29 (colon cancer) cells with IC50 values of 20 µM and 15 µM respectively.
Study 3Reported neuroprotective effects in SH-SY5Y neuroblastoma cells against H₂O₂-induced damage, reducing cell death by 40%.

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